1-Aminocyclododecanecarboxylic acid
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Overview
Description
1-Aminocyclododecanecarboxylic acid is an organic compound with the molecular formula C13H25NO2. It is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation. This compound is characterized by a cyclododecane ring with an amino group and a carboxylic acid group attached to the same carbon atom. Its unique structure makes it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 1-Aminocyclododecanecarboxylic acid can be achieved through several methods:
Alkylation of Glycine Equivalents: This method involves the alkylation of glycine equivalents with 1,2-electrophiles.
Intramolecular Cyclization: This method involves the intramolecular cyclization of γ-substituted amino acid derivatives.
Alkene Cyclopropanation: This method involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates.
Chemical Reactions Analysis
1-Aminocyclododecanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: This compound can undergo nucleophilic substitution reactions with various nucleophiles.
Scientific Research Applications
1-Aminocyclododecanecarboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Aminocyclododecanecarboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: This compound can interact with enzymes and receptors in biological systems.
Pathways Involved: The pathways involved in the action of this compound include metabolic pathways related to amino acid metabolism and signal transduction pathways.
Comparison with Similar Compounds
1-Aminocyclododecanecarboxylic acid can be compared with other similar compounds, such as:
1-Aminocyclopropane-1-carboxylic acid: This compound is a precursor to the plant hormone ethylene and is involved in various plant growth and development processes.
1-Aminocyclobutane-1-carboxylic acid: This compound is used in the study of protein structure and function due to its conformational rigidity.
α-Aminoisobutyric acid: This compound is used as a model system for studying amino acid metabolism and protein synthesis.
The uniqueness of this compound lies in its larger ring structure, which imparts different chemical and biological properties compared to its smaller ring analogs.
Properties
CAS No. |
950-29-8 |
---|---|
Molecular Formula |
C13H25NO2 |
Molecular Weight |
227.34 g/mol |
IUPAC Name |
1-aminocyclododecane-1-carboxylic acid |
InChI |
InChI=1S/C13H25NO2/c14-13(12(15)16)10-8-6-4-2-1-3-5-7-9-11-13/h1-11,14H2,(H,15,16) |
InChI Key |
RXHPZCGYSGYZTH-UHFFFAOYSA-N |
SMILES |
C1CCCCCC(CCCCC1)(C(=O)O)N |
Canonical SMILES |
C1CCCCCC(CCCCC1)(C(=O)O)N |
Synonyms |
1-aminocyclododecane-1-carboxylic acid AC12C |
Origin of Product |
United States |
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